molecular formula C23H29N3O3 B2765293 N-benzyl-N-(2-hydroxyethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251556-93-0

N-benzyl-N-(2-hydroxyethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2765293
CAS RN: 1251556-93-0
M. Wt: 395.503
InChI Key: DCOIAEZYWMMUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-hydroxyethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Corrosion Inhibition

One of the prominent areas of research involving related acetamide derivatives is their synthesis for use as corrosion inhibitors. Yıldırım and Çetin (2008) investigated the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficiency as corrosion inhibitors in acidic and oil medium environments. Their study highlighted the potential of such compounds in protecting steel against corrosion, offering insights into their practical applications in industrial maintenance and preservation (Yıldırım & Çetin, 2008).

Antimicrobial and Cytotoxic Properties

Research on benzimidazole and its derivatives, closely related to the compound of interest, has shown promising antimicrobial and cytotoxic activities. Devi, Shahnaz, and Prasad (2022) synthesized a series of compounds derived from 2-mercaptobenzimidazole and evaluated their antibacterial and antifungal effectiveness. Their findings indicated significant activity against a range of microorganisms, offering potential for the development of new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Environmental and Photovoltaic Applications

An interesting avenue of research involves the use of benzothiazolinone acetamide analogs for environmental and photovoltaic applications. Mary et al. (2020) explored the synthesis, spectroscopic characteristics, and ligand-protein interactions of such compounds. Their study extended to evaluating the molecules' efficiency as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their potential in renewable energy technologies (Mary et al., 2020).

Antitumor Activity

The exploration of benzothiazole derivatives for antitumor applications has also been a significant area of research. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against a range of human tumor cell lines. Their work identified compounds with considerable anticancer activity, highlighting the therapeutic potential of these derivatives (Yurttaş, Tay, & Demirayak, 2015).

Synthesis for Peptide Research

In peptide synthesis research, the direct condensation of dipeptides with acetone, forming compounds similar to the one of interest, has proven useful. Hardy and Samworth (1977) discussed the preparation of 2-(2,2,4-trialkyl-5-oxoimidazolidin-1-yl)alkanoic acids via NN′-isopropylidene dipeptides. This methodology facilitates racemisation-free peptide couplings, contributing valuable techniques to peptide chemistry (Hardy & Samworth, 1977).

properties

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-18(2)20-8-10-21(11-9-20)26-13-12-25(23(26)29)17-22(28)24(14-15-27)16-19-6-4-3-5-7-19/h3-11,18,27H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOIAEZYWMMUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(2-hydroxyethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

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